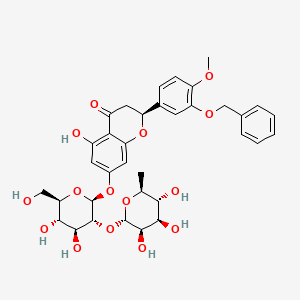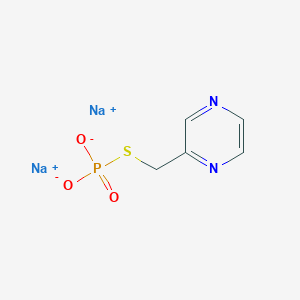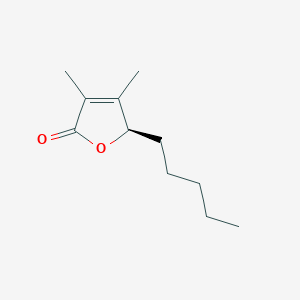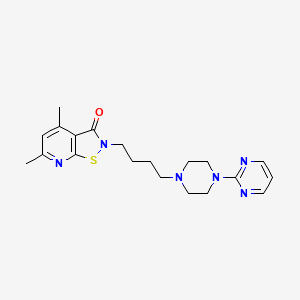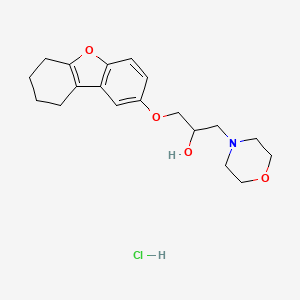
alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride is a complex organic compound with a molecular formula of C22H32ClNO3. This compound is known for its unique structure, which includes a dibenzofuran moiety linked to a morpholine ring via an ethanol bridge. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core is synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the dibenzofuran intermediate reacts with morpholine under basic conditions.
Formation of the Ethanol Bridge: The final step involves the formation of the ethanol bridge, linking the dibenzofuran and morpholine moieties. This is typically achieved through an etherification reaction using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- 1-Piperidineethanol,2,6-dimethyl-a-[[(6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy]methyl]-,hydrochloride
- 3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)pyridine
Uniqueness
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride is unique due to its specific combination of the dibenzofuran and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
119952-81-7 |
|---|---|
分子式 |
C19H26ClNO4 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO4.ClH/c21-14(12-20-7-9-22-10-8-20)13-23-15-5-6-19-17(11-15)16-3-1-2-4-18(16)24-19;/h5-6,11,14,21H,1-4,7-10,12-13H2;1H |
InChI 键 |
RAZNMPMIBMXVKK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(CN4CCOCC4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


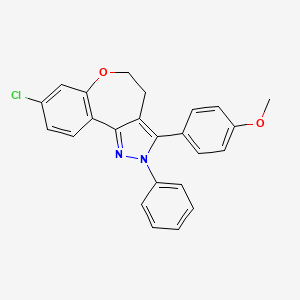
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
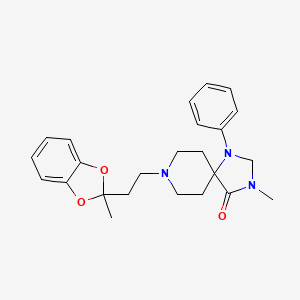
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
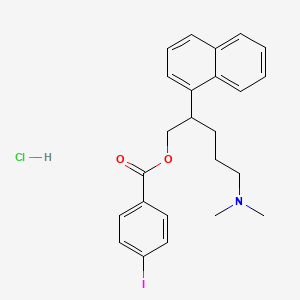

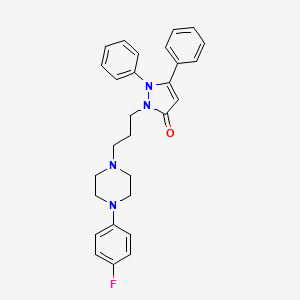
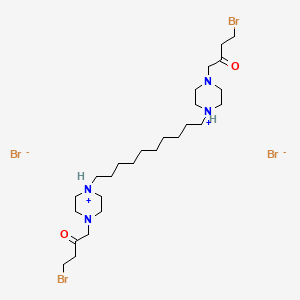
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
